N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide

Kinase inhibition Fragment-based drug discovery p38 MAP kinase

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide (CAS 1207022-52-3, molecular formula C20H18N4O2, molecular weight 346.38 g/mol) is a synthetic small molecule belonging to the N-phenyl-2-phenoxyacetamide class, distinguished by a 6-methylpyridazin-3-ylamino substituent at the para position of the central aniline ring. The compound incorporates three pharmacophoric elements: a 2-phenoxyacetamide moiety (a validated kinase hinge-binding fragment observed in complex with p38α MAP kinase, PDB: 4G02), a para-phenylenediamine linker, and a 6-methylpyridazine ring (a privileged heterocycle in kinase and GPCR-targeted drug discovery).

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 1207022-52-3
Cat. No. B2820356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide
CAS1207022-52-3
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C19H18N4O2/c1-14-7-12-18(23-22-14)20-15-8-10-16(11-9-15)21-19(24)13-25-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,20,23)(H,21,24)
InChIKeyQNMMYZBTCHAJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide (CAS 1207022-52-3): Structural Overview and Scaffold Classification for Research Procurement


N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide (CAS 1207022-52-3, molecular formula C20H18N4O2, molecular weight 346.38 g/mol) is a synthetic small molecule belonging to the N-phenyl-2-phenoxyacetamide class, distinguished by a 6-methylpyridazin-3-ylamino substituent at the para position of the central aniline ring . The compound incorporates three pharmacophoric elements: a 2-phenoxyacetamide moiety (a validated kinase hinge-binding fragment observed in complex with p38α MAP kinase, PDB: 4G02), a para-phenylenediamine linker, and a 6-methylpyridazine ring (a privileged heterocycle in kinase and GPCR-targeted drug discovery) [1]. This structural architecture places the compound within the broader class of ATP-competitive kinase inhibitor scaffolds, with the pyridazinylamino motif providing additional hydrogen-bonding capacity beyond simpler N-phenyl-2-phenoxyacetamide analogs [2].

Hinge-binding motif Phenoxyacetamide fragment validated in p38α kinase (crystallographic engagement)
H-bond expansion 6-Methylpyridazine adds donor/acceptor sites for selectivity tuning
Scaffold role Hybrid chemotype for ATP-competitive kinase probe and library design

Why In-Class N-Phenyl-2-Phenoxyacetamide Analogs Cannot Substitute N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide in Research Applications


The N-phenyl-2-phenoxyacetamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the aniline para position. In a series of 2-phenoxy-N-phenylacetamide derivatives evaluated for anticancer activity, substitution identity and position on the phenyl ring directly dictated whether IC50 values fell below 20 μM or were inactive, demonstrating that even minor para-substituent changes gate biological potency [1]. Within the pyridazine-containing subfamily, the 6-methylpyridazin-3-ylamino group is not merely a solubility handle—it introduces a distinct hydrogen-bond donor/acceptor network that alters kinase selectivity profiles compared to simpler 4-halo, 4-methoxy, or unsubstituted aniline analogs [2]. The phenoxyacetamide hinge-binding fragment, crystallographically validated in p38α MAP kinase, relies on precise spatial orientation of the central phenyl ring; modifications to the linker geometry or heterocycle substitution pattern can ablate or dramatically shift kinase inhibitory activity [3]. Generic substitution with other N-phenyl-2-phenoxyacetamides—even those with closely related heterocyclic substituents—risks loss of the specific polypharmacology or selectivity window that makes this compound useful as a chemical probe or lead scaffold.

Para-substitution SAR Even minor aniline para changes may shift IC50 from active to inactive; simple 4-halo or 4-methoxy analogs may not retain kinase binding.
H-bond network loss Replacing 6-methylpyridazine with unsubstituted phenyl or pyridine removes critical H-bond donor/acceptor capacity, altering selectivity profiles.
Linker geometry Phenoxyacetamide hinge alignment depends on precise spatial orientation; heterocycle substitution changes can ablate kinase inhibitory activity.

Quantitative Differentiation Evidence for N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide vs. Closest Structural Analogs


Evidence Item 1: Phenoxyacetamide Hinge-Binding Fragment – Validated Kinase Engagement vs. Non-Phenoxy Acetamide Analogs

The 2-phenoxyacetamide moiety is a validated, crystallographically confirmed kinase hinge-binding fragment. In the PDB structure 4G02, 2-phenoxyacetamide (PO6) occupies the ATP hinge region of p38α MAP kinase, establishing a hydrogen-bond network with backbone residues of the kinase hinge [1]. This fragment-level engagement translates to functional kinase inhibition: phenoxyacetamide derivatives 7–9 irreversibly inhibited EGFR tyrosine kinase with IC50 values in the low nanomolar range, directly attributable to the phenoxyacetamide warhead's ability to position the reactive group proximal to Cys797 [2]. In contrast, non-phenoxy acetamide fragments lacking the phenoxy oxygen lack this hinge-anchoring capability and show significantly reduced kinase occupancy in fragment screens.

Hinge-binding validation
Class-level inference
Target: phenoxyacetamide moiety (PO6) confirmed in p38α hinge (PDB:4G02); EGFR inhibitors achieve low nM IC50.
Comparator: non-phenoxy acetamides — no crystallographic hinge evidence; ~10–100× weaker kinase inhibition.
Supports kinase engagement mechanism.
Fragment-based design rationale; review in target kinase context.
Kinase inhibition Fragment-based drug discovery p38 MAP kinase

Evidence Item 2: 6-Methylpyridazin-3-ylamino Substituent – Enhanced Hydrogen-Bond Donor/Acceptor Capacity vs. Unsubstituted or Halo-Substituted Aniline Analogs

The 6-methylpyridazin-3-ylamino group introduces a distinct pharmacophoric element absent in simpler N-phenyl-2-phenoxyacetamide analogs. In the broader pyridazinone and aminopyridazine literature, the 6-methylpyridazine ring participates in key hydrogen-bond interactions: in 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones, the pyridazinone core is essential for formyl peptide receptor (FPR) agonism, with the most potent chemotactic agent (14h) achieving an EC50 of 0.6 μM in calcium mobilization assays [1]. The pyridazine N2 atom acts as a hydrogen-bond acceptor, while the 3-amino linker provides a hydrogen-bond donor, creating a bidentate interaction motif not available with 4-chloro, 4-methoxy, or unsubstituted phenyl analogs . SAR studies on pyridazine-containing kinase inhibitors confirm that modifications to the pyridazine substitution pattern alter kinase selectivity profiles [2].

H-bond donor/acceptor gain
Class-level inference
Target: 6-methylpyridazin-3-ylamino — provides 2 extra HBA sites (N1,N2) + 1 HBD (NH linker); related pyridazinones EC50 0.6 μM at FPR.
Comparator: N-(4-aminophenyl) or N-(4-chlorophenyl) analogs — single HBD, no additional HBA; lower predicted solubility.
Enables selectivity tuning via H-bond network.
Predicted ΔlogP reduction ~0.5–1.0 units; kinase panel review advised.
Structure-activity relationship Kinase selectivity Pyridazine pharmacophore

Evidence Item 3: Phenoxyacetamide-Pyridazine Hybrid – Anticancer Activity Context vs. Single-Pharmacophore Analogs

While direct cytotoxic data for the target compound are not yet available in the published literature, structurally related phenoxyacetamide derivatives demonstrate significant anticancer activity that provides a class-level efficacy baseline. Novel semi-synthetic phenoxyacetamide derivatives (compound I) exhibited IC50 = 1.43 μM against HepG2 hepatocellular carcinoma cells, representing a 3.7-fold improvement over the standard-of-care comparator 5-fluorouracil (IC50 = 5.32 μM) in the same assay [1]. In a separate series, 2-phenoxy-N-phenylacetamide derivatives bearing varied aniline para-substitutions showed cell growth inhibitory IC50 values below 20 μM against cancer cell lines [2]. The combination of the phenoxyacetamide cytotoxic pharmacophore with the pyridazine kinase-targeting motif in a single molecular entity offers a dual-mechanism potential not available in single-pharmacophore analogs.

Cytotoxicity context
Class-level inference
Phenoxyacetamide derivative (Compound I) IC50 = 1.43 μM vs. HepG2 cells (MTT); 5-FU IC50 = 5.32 μM in same assay.
Supports cytotoxicity endpoint review.
Class-level data only; target compound direct data absent. Extrapolation requires validation.
Anticancer activity Cytotoxicity PARP-1 inhibition

Evidence Item 4: Pyridazinylamino Phenyl Scaffold – Documented Kinase Inhibitory Activity vs. Non-Pyridazine Heterocyclic Analogs

The pyridazin-3-ylamino phenyl scaffold is a recognized kinase inhibitor pharmacophore documented across multiple patent families and published studies. Compounds containing the 3-[(6-arylamino)pyridazinylamino] motif exhibited cytotoxic IC50 values as low as 3.9 μM against cancer cell lines, with activity dependent on the specific arylamino substitution pattern [1]. Pyridazinyl amino derivatives have been specifically claimed as ALK5 (TGF-β type I receptor) kinase inhibitors, demonstrating that the pyridazine N2 atom engages the kinase hinge region in a manner analogous to the pyrimidine and quinazoline scaffolds used in approved kinase inhibitors [2]. The additional nitrogen atom in pyridazine (vs. pyridine or pyrimidine) modulates the electronic character of the ring, altering both hinge-binding affinity and selectivity across the kinome [3].

Pyridazine kinase activity
Class-level inference
3-[(6-Arylamino)pyridazinylamino] class: cytotoxic IC50 = 3.9 – 15.3 μM in cancer cell lines; pyridazinyl amino derivatives claimed as ALK5 inhibitors.
Supports kinase inhibition assay context.
1,2-diaza arrangement enables unique hinge geometry vs. pyrimidine scaffolds.
Kinase inhibitor scaffold Pyridazine SAR ATP-competitive inhibition

Recommended Research and Procurement Application Scenarios for N-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide


Scenario 1: Kinase Inhibitor Library Design and Focused SAR Expansion

Procure this compound as a core scaffold for building a focused kinase inhibitor library centered on the phenoxyacetamide-pyridazine hybrid chemotype. The crystallographically validated 2-phenoxyacetamide hinge-binding fragment (PDB: 4G02) provides a rational anchor for ATP-site engagement [1], while the 6-methylpyridazin-3-ylamino substituent offers two additional hydrogen-bonding vectors for probing kinase selectivity. Structure-activity relationship expansion should systematically vary: (i) the phenoxy ring substitution pattern, (ii) the central phenyl linker geometry (meta vs. para), and (iii) the pyridazine 6-position substituent (methyl, chloro, or larger groups). This approach is supported by published SAR on 2-phenoxy-N-phenylacetamide series where para-substitution identity directly governed anticancer potency [2].

Scenario 2: Lead Optimization for Hepatocellular Carcinoma (HCC) Targeting

Use this compound as a starting point for medicinal chemistry optimization toward hepatocellular carcinoma therapeutics. The phenoxyacetamide class has demonstrated HepG2 cytotoxicity (IC50 = 1.43 μM) that outperforms 5-fluorouracil (IC50 = 5.32 μM), with a mechanism involving PARP-1 inhibition and apoptosis induction [3]. The target compound's additional pyridazine moiety may enhance potency through kinase polypharmacology. Recommended downstream profiling includes: (i) HepG2 and MCF-7 cytotoxicity dose-response, (ii) kinome-wide selectivity profiling (e.g., Eurofins KinaseProfiler), and (iii) in vitro ADME (microsomal stability, CYP inhibition, plasma protein binding).

Scenario 3: Chemical Probe Development for Underexplored Kinase Targets

Deploy this compound as a chemical probe candidate for kinases that are poorly addressed by existing chemotypes. The 1,2-diaza arrangement of the pyridazine ring provides a hydrogen-bond acceptor geometry distinct from the 1,3-diaza arrangement of pyrimidine-based kinase inhibitors (e.g., imatinib, dasatinib), potentially unlocking selectivity for kinases with atypical hinge-region topologies [4]. Pyridazinyl amino derivatives have already been validated as ALK5 kinase inhibitors, demonstrating the scaffold's 'druggability' for kinase targets [5]. Researchers should prioritize kinases with hinge-region sequences predicted to favor bidentate HBA interactions and screen this compound at 1–10 μM in preliminary biochemical kinase activity assays.

Scenario 4: Fragment-Based Drug Discovery (FBDD) – Fragment Growing from Phenoxyacetamide Core

Leverage this compound as an advanced fragment (MW 346, within 'lead-like' space) derived from the 2-phenoxyacetamide fragment (MW 151) that was crystallographically validated in p38α MAP kinase [1]. The compound represents a 'grown' fragment incorporating the pyridazinylamino phenyl extension, making it suitable for: (i) co-crystallization trials with target kinases to map the binding mode of the full scaffold, (ii) structure-guided optimization of the pyridazine substituent and linker geometry, and (iii) assessment of fragment-linking strategies to further improve affinity and selectivity. The molecular weight (346.38 g/mol) and calculated logP (~3–4) position it favorably within lead-like chemical space for oral bioavailability optimization.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Phenoxyacetamide hinge-binding scaffold with pyridazine H-bond vectors
ATP-competitive inhibition profiling; SAR expansion on phenoxy and pyridazine positions
Hepatocellular carcinoma cell-model studies
Class-level cytotoxicity in HepG2 and PARP-1 pathway engagement
Cytotoxicity dose-response and apoptosis pathway endpoint review
Underexplored kinase target profiling
1,2-Diaza pyridazine geometry distinct from pyrimidine inhibitors
Selectivity screening against kinases with atypical hinge regions
Fragment-based drug discovery (FBDD)
Advanced fragment grown from validated phenoxyacetamide core
Co-crystallization and structure-guided linker optimization
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